N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane carboxamide group attached to a thiazole ring, which is further connected to a pyridine ring. The presence of these heterocyclic structures imparts significant biological and chemical properties to the compound.
Mechanism of Action
Mode of Action
Based on its structural features, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
As the research progresses, it is expected that the compound’s role in various biochemical pathways will be elucidated .
Pharmacokinetics
Future studies will need to investigate these properties to understand the compound’s bioavailability, half-life, metabolism, and routes of excretion .
Result of Action
The molecular and cellular effects of MLS000100744’s action are currently under investigation. As more research is conducted, the specific cellular responses and molecular mechanisms triggered by this compound will become clearer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like MLS000100744. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and yield of the compound. Additionally, the development of catalytic processes can further streamline the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the thiazole ring.
3-bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring fused with an imidazole ring, differing from the thiazole structure.
Uniqueness
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to the presence of both the thiazole and cyclopropane carboxamide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11(8-4-5-8)15-12-14-10(7-17-12)9-3-1-2-6-13-9/h1-3,6-8H,4-5H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIQXKATITVZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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